4-(4-METHOXYPHENYL)-2-(4-METHYLBENZOYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLIN-3-AMINE
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Overview
Description
3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core fused with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of appropriate aromatic amines with thienoquinoline derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-substituted thienoquinolines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It has been explored as a candidate for drug development, particularly in the treatment of cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology .
Mechanism of Action
The mechanism of action of 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone : This compound is similar in structure but contains a fluorine atom instead of a methyl group .
- 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone : This variant includes a chlorine atom, which can alter its chemical and biological properties .
Uniqueness
The uniqueness of 3-Amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone lies in its specific functional groups and their arrangement.
Properties
Molecular Formula |
C26H24N2O2S |
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Molecular Weight |
428.5g/mol |
IUPAC Name |
[3-amino-4-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C26H24N2O2S/c1-15-7-9-17(10-8-15)24(29)25-23(27)22-21(16-11-13-18(30-2)14-12-16)19-5-3-4-6-20(19)28-26(22)31-25/h7-14H,3-6,27H2,1-2H3 |
InChI Key |
BXQIXRUCMYMKLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=C(C=C5)OC)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=C(C=C5)OC)N |
Origin of Product |
United States |
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